molecular formula C14H13ClN4OS B023498 Nolatrexed dihydrochloride CAS No. 152946-68-4

Nolatrexed dihydrochloride

Numéro de catalogue: B023498
Numéro CAS: 152946-68-4
Poids moléculaire: 320.8 g/mol
Clé InChI: JSVRVYCCSLQAON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mebroqualone has several scientific research applications, including:

Mécanisme D'action

Target of Action

Nolatrexed dihydrochloride, also known as Thymitaq or AG337, is a novel folate-based inhibitor of thymidylate synthase (TS) . TS is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Since thymidine is used exclusively for the synthesis of DNA, TS remains an important target for anticancer drug therapy .

Mode of Action

this compound is a non-competitive inhibitor of TS . It interacts with the folate cofactor binding site of the TS enzyme . This interaction inhibits the function of TS, thereby disrupting the synthesis of thymidine nucleotides, which are essential for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo biosynthetic pathway for thymidine nucleotides . By inhibiting TS, the compound disrupts this pathway, leading to a decrease in the production of thymidine nucleotides. This, in turn, hampers DNA synthesis, which is crucial for cell replication and growth .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. Studies have shown that plasma concentrations and systemic exposure of the drug are dose-related . It’s also been found that Nolatrexed can inhibit the major routes of metabolism of other drugs, such as paclitaxel .

Result of Action

The inhibition of TS by this compound leads to a disruption in DNA synthesis. This disruption can induce cell cycle arrest in the S phase, leading to the inhibition of cancer cell growth . In clinical studies, some patients with advanced cancer showed a reduction in tumor size or disease stabilization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs in the system. In a clinical study, it was found that the clearance of paclitaxel was higher when administered separately from Nolatrexed, suggesting a pharmacokinetic interaction between the two drugs .

Safety and Hazards

Nolatrexed dihydrochloride is suspected of causing genetic defects and damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

Despite recent advances in chemotherapy, there remains a significant number of patients for whom no satisfactory treatment exists . Nolatrexed dihydrochloride is under investigation in clinical trial NCT00012324 (this compound Compared With Doxorubicin in Treating Patients With Recurrent or Unresectable Liver Cancer) .

Analyse Des Réactions Chimiques

Le mébroqualone subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4) pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour la réduction et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le mébroqualone a plusieurs applications dans la recherche scientifique, notamment :

Mécanisme d'action

Le mébroqualone exerce ses effets en agissant comme un agoniste au niveau du sous-type β du récepteur GABA A. Cette interaction amplifie les effets inhibiteurs du GABA, conduisant à des effets sédatifs et hypnotiques. Les cibles moléculaires impliquées comprennent les sous-unités du récepteur GABA A, qui médient les actions pharmacologiques du composé .

Comparaison Avec Des Composés Similaires

Le mébroqualone est similaire à d'autres dérivés de la quinazolinone tels que :

Le caractère unique du mébroqualone réside dans son motif de substitution spécifique et son profil pharmacologique qui en résulte, ce qui peut offrir des avantages ou des défis thérapeutiques distincts par rapport à ses analogues.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Nolatrexed dihydrochloride involves the reaction of 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl) methyl] pyrido [2,3-d] pyrimidine (Nolatrexed) with hydrochloric acid.", "Starting Materials": ["2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl) methyl] pyrido [2,3-d] pyrimidine (Nolatrexed)", "Hydrochloric acid"], "Reaction": ["Dissolve Nolatrexed in water", "Add hydrochloric acid to the solution", "Heat the mixture at reflux temperature for several hours", "Cool the mixture to room temperature", "Filter the precipitated Nolatrexed dihydrochloride", "Wash the solid with cold water", "Dry the product under vacuum at room temperature"] }

Numéro CAS

152946-68-4

Formule moléculaire

C14H13ClN4OS

Poids moléculaire

320.8 g/mol

Nom IUPAC

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H

Clé InChI

JSVRVYCCSLQAON-UHFFFAOYSA-N

SMILES isomérique

CC1=C(C2=C(C=C1)NC(=NC2=O)[NH3+])SC3=CC=[NH+]C=C3.[Cl-].[Cl-]

SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl

SMILES canonique

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl

Synonymes

2-Amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone Hydrochloride;  AG 337;  Thymitaq; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nolatrexed dihydrochloride
Reactant of Route 2
Nolatrexed dihydrochloride
Reactant of Route 3
Nolatrexed dihydrochloride
Reactant of Route 4
Nolatrexed dihydrochloride
Reactant of Route 5
Nolatrexed dihydrochloride
Reactant of Route 6
Reactant of Route 6
Nolatrexed dihydrochloride
Customer
Q & A

A: Nolatrexed Dihydrochloride is a potent and specific inhibitor of thymidylate synthase (TS) [, ]. Unlike classical antifolates, it directly binds to the folate site of TS in its active form, bypassing the need for polyglutamylation [].

A: TS inhibition disrupts the de novo synthesis of thymidine, a crucial nucleotide for DNA replication and repair [, ]. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, preferentially targeting rapidly dividing cancer cells [, , ].

ANone: The provided abstracts primarily focus on the pharmaceutical aspects of this compound, specifically its preparation, formulation, and antitumor activity. There is limited information regarding its material compatibility, stability outside of biological contexts, or any intrinsic catalytic properties.

A: Yes, this compound was designed using structure-based computer modeling to target the thymidylate synthase enzyme [].

A: One study investigated the preparation of this compound liposomes to achieve sustained release and potentially improve its relatively short half-life []. The liposomal formulations showed promising results in prolonging drug release and enhancing the in vivo antitumor effect []. Another study describes the preparation of high-purity this compound dihydrate, suggesting efforts to optimize its formulation for pharmaceutical use [].

ANone: The provided abstracts focus on the scientific and clinical aspects of this compound. Information regarding SHE regulations and compliance is not discussed.

A: Studies have shown that this compound exhibits nonlinear pharmacokinetics []. Following intravenous administration in mice, it demonstrated a half-life of 3.02 hours and a clearance of 0.556 L/h/kg []. The absolute bioavailability after oral administration in mice was found to be 23.58% []. In humans, the plasma clearance decreased with increasing doses, indicating nonlinear pharmacokinetics []. Approximately 18% of the administered dose was excreted unchanged in the urine []. Another study confirmed its rapid absorption and a median bioavailability of 89% after oral administration in humans []. Food intake was found to alter the rate of absorption, delaying the time to reach peak concentration but not affecting the overall area under the curve [].

A: Research indicates a significant relationship between this compound plasma concentrations and hematological toxicity, particularly neutropenia []. A study in children with cancer confirmed the dose-related increase in plasma concentrations and systemic exposure of this compound []. Toxicity was only observed at AUC values exceeding 60 mg ml−1 min−1, while no toxicity occurred below 45 mg ml−1 min−1 []. In another study, average trough concentrations of this compound, rather than the administered dose, were significantly correlated with decreases in thrombocytes and neutrophils [].

A: this compound demonstrated significant antiproliferative effects against various cancer cell lines in vitro, including S-180 [, ], HepG2 [], QSG7703 [], LoVo [, ], and HNX14C []. In vivo studies using mouse models with S-180 sarcoma showed that this compound significantly increased survival time compared to untreated controls []. Additionally, it effectively inhibited the growth of H22, EAC, and S180 transplantation tumors in mice [].

A: Yes, several clinical trials have been conducted. A phase I trial in patients with solid tumors determined the maximum tolerated dose (MTD) and recommended phase II dose of this compound administered as a 5-day continuous infusion []. A phase II trial in patients with advanced hepatocellular carcinoma (HCC) showed minimal activity as a single agent, with significant stomatitis as a side effect []. Another phase II trial in ethnic Chinese subjects with unresectable HCC compared this compound with doxorubicin, revealing a potential survival benefit for this compound despite the insignificant p-value [, ]. Notably, a phase III trial (ETHECC) is ongoing to compare this compound with doxorubicin in patients with unresectable HCC [, ].

A: Clinical trials have identified myelosuppression (leucopenia, neutropenia, thrombocytopenia), gastrointestinal dysfunction (nausea, vomiting, diarrhea), and mucositis as the most common dose-limiting toxicities of this compound [, , ].

A: Liposomal formulations of this compound have been developed to achieve sustained drug release and potentially enhance its therapeutic index []. These long-circulating liposomes showed promising results in prolonging drug exposure and enhancing the in vivo antitumor effect compared to conventional formulations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.